

Furaltadone as a Synthetic Chemotherapeutic Agent: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Furaltadone**

Cat. No.: **B1232739**

[Get Quote](#)

Introduction

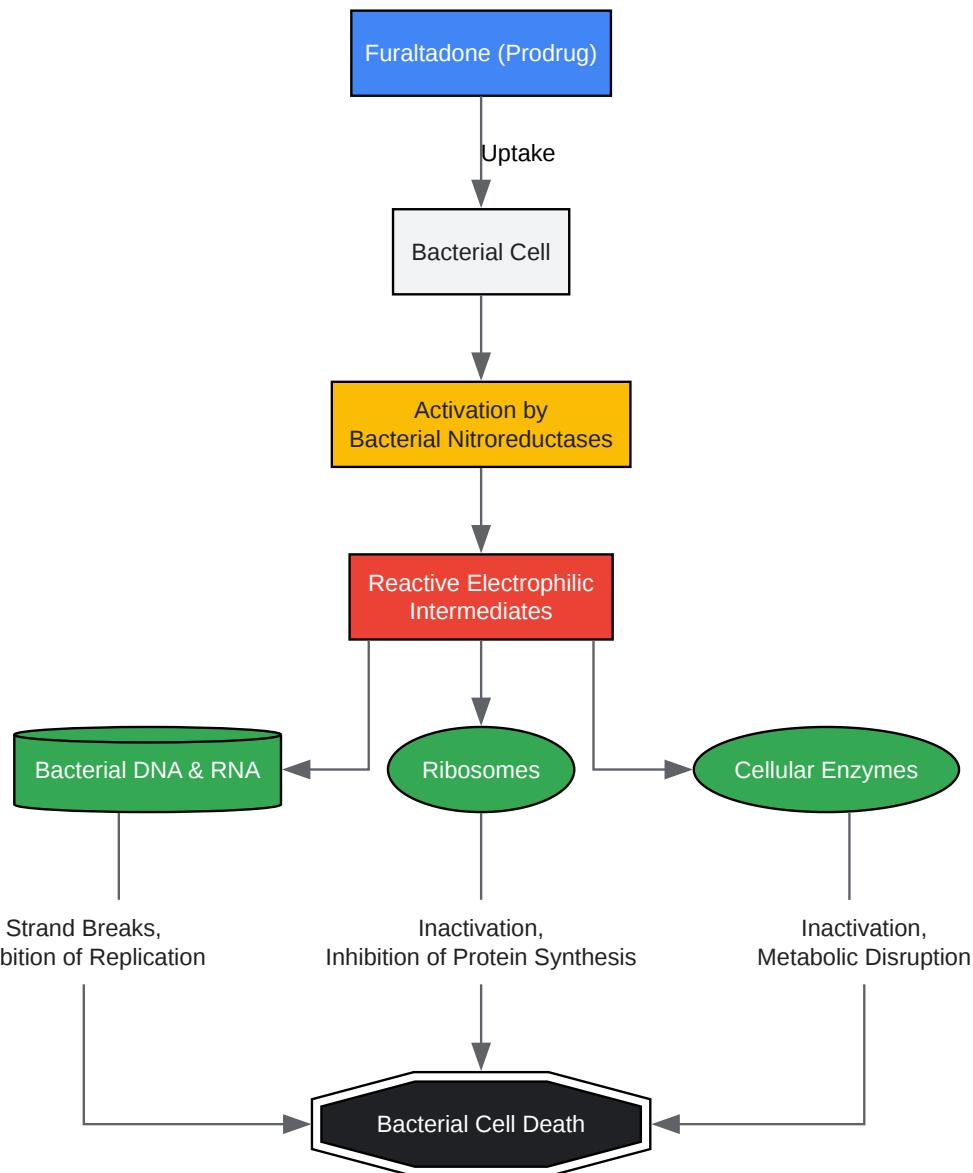
Furaltadone is a synthetic chemotherapeutic agent belonging to the nitrofuran class of antibiotics.^[1] Historically, it has been utilized in veterinary medicine to treat and prevent bacterial and protozoan infections, particularly in poultry and livestock, due to its broad-spectrum activity.^{[2][3][4]} However, concerns regarding the potential carcinogenic and mutagenic effects of its residues in food products have led to a worldwide ban on its use in food-producing animals in many jurisdictions, including the European Union and the United States.^{[1][5][6]} This guide provides an in-depth technical overview of **furaltadone**, focusing on its mechanism of action, antibacterial spectrum, pharmacokinetics, toxicity, and the analytical methods for its detection.

Chemical Properties

Furaltadone hydrochloride is a yellow, crystalline, odorless powder.^[2] Its chemical structure features a 5-nitrofuran ring, which is crucial for its biological activity.^[3]

Property	Value
Chemical Name	5-morpholinomethyl-3-(5-nitrofurylideneamino)-2-oxazolidone hydrochloride[2]
Molecular Formula	C ₁₃ H ₁₆ N ₄ O ₆ ·HCl[3]
Molecular Weight	360.75 g/mol [3]
CAS Number	139-91-3[1]
Solubility	Soluble in water and DMSO.[3][7]

Mechanism of Action


Furaltadone functions as a prodrug that requires intracellular activation by bacterial nitroreductases.[8] This activation is a key step in its antibacterial effect.

- **Uptake and Activation:** **Furaltadone** is taken up by bacterial cells. Inside the cell, bacterial nitroreductases reduce the nitro group on the furan ring.[8]
- **Formation of Reactive Intermediates:** This reduction process generates highly reactive electrophilic intermediates.[8][9]
- **Multi-Targeted Damage:** These reactive intermediates are non-specific and cause damage to multiple cellular components:
 - **DNA and RNA:** They induce strand breaks and other modifications, leading to the inhibition of DNA replication and transcription.[7][8][9] This damage can also affect enzymes crucial for maintaining DNA integrity, such as DNA gyrase and topoisomerase II. [10]
 - **Ribosomal Proteins:** The intermediates can inactivate ribosomal proteins, thereby halting protein synthesis.[8]
 - **Enzymes:** They can cause irreversible damage to the prosthetic groups of enzymes and degrade their polypeptide chains.[7][11] Other key enzymatic pathways, like the citric acid cycle, are also disrupted.[8]

This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[\[8\]](#)

Signaling Pathway Diagram: Antibacterial Mechanism of Furaltadone

Mechanism of Action of Furaltadone

[Click to download full resolution via product page](#)

Caption: Intracellular activation and multi-targeted action of **furaltadone**.

Antibacterial Spectrum

Furaltadone exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.^{[2][9]} It has shown efficacy against pathogens such as *Staphylococcus* species, *Salmonella*, and *Escherichia coli*.^{[2][9]} It is also effective against certain protozoa, such as those causing coccidiosis.^{[3][9]}

Gram-Positive Bacteria	Gram-Negative Bacteria	Protozoa
<i>Staphylococcus</i> spp. ^[9]	<i>Salmonella</i> spp. ^{[9][12]}	<i>Coccidia</i> ^[9]
<i>Streptococcus</i> spp. ^[2]	<i>Escherichia coli</i> ^[2]	
<i>Proteus</i> spp. ^[2]		

Pharmacokinetics and Metabolism

Furaltadone is rapidly metabolized in animals, and the parent drug has a short half-life.^{[4][13][14]} A study in preruminant calves administered a single oral dose of 14.0 mg/kg of **furaltadone** reported a mean maximum plasma concentration of 2.5 µg/ml at approximately 3 hours post-administration, with a final elimination half-life of 2.5 hours.^[15]

The primary and tissue-bound metabolite of **furaltadone** is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).^{[16][17]} Due to the rapid metabolism of the parent compound, AMOZ serves as the marker residue for detecting the illegal use of **furaltadone** in food products.^{[13][16]} AMOZ is stable and can persist in tissues for several weeks after treatment has ceased.

Depletion of Furaltadone and its Metabolite AMOZ in Poultry

Tissue	Compound	Concentration at 3 Weeks Post-Treatment (Therapeutic Dose)
Muscle	AMOZ	270 µg/kg[18]
Liver	AMOZ	80 µg/kg[18]
Gizzard	AMOZ	331 µg/kg[18]
Egg (Yolk or White)	AMOZ	Detectable[19]

Toxicity

The use of **furaltadone** in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenic and mutagenic effects on consumers.[1][19]

Toxicological studies have shown that nitrofurans can cause DNA damage.[20]

Study Type	Organism/Cell Line	Endpoint	Result
Short-term toxicity	Selenastrum capricornutum (algae)	96-hr EC50	>1.45 mg/L (less toxic than nitrofurazone) [21]
Short-term toxicity	Daphnia magna (crustacean)	24-hr EC50	>40.04 mg/L (less toxic than nitrofurazone) [21]
Short-term toxicity	Daphnia magna (crustacean)	48-hr EC50	>28.67 mg/L (less toxic than nitrofurazone) [21]
Cytotoxicity	HEp-2, Caco-2, V79 cells	Cell viability, growth, LDH release, O ₂ consumption	Furaltadone exhibited toxicity. [22]
In vivo drug metabolism	Rats	Pentobarbitone-induced sleeping time	Prolonged at a dose of 400 mg/kg, suggesting inhibition of drug metabolism. [23] [24] [25]

Experimental Protocols

Synthesis of Furaltadone Hydrochloride

The laboratory-scale synthesis of **furaltadone** hydrochloride is a multi-step process.[\[26\]](#)

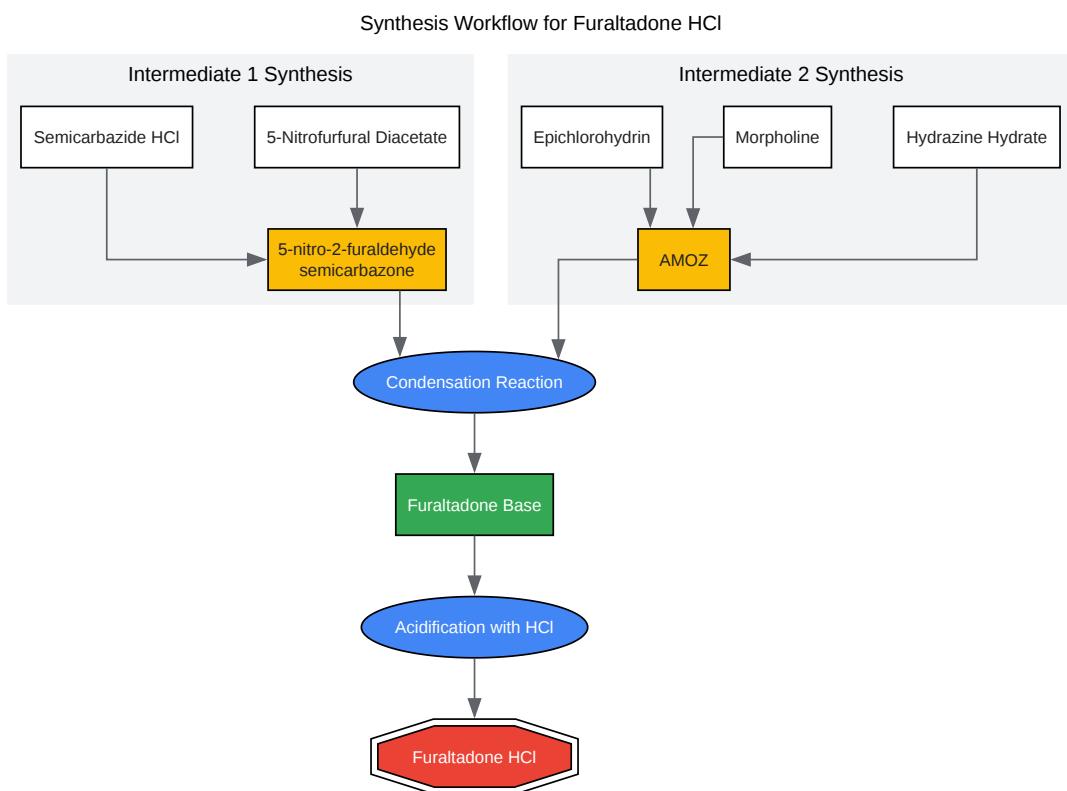
Step 1: Synthesis of Intermediate 1 (5-nitro-2-furaldehyde semicarbazone)

- Procedure: Semicarbazide hydrochloride is dissolved in a water-ethanol mixture. A catalytic amount of concentrated sulfuric acid is added, followed by the addition of 5-nitrofurfural diacetate. The mixture is heated with stirring to initiate the reaction.[\[26\]](#)

Step 2: Synthesis of Intermediate 2 (3-amino-5-(morpholinomethyl)-2-oxazolidinone - AMOZ)

- Procedure: This intermediate is synthesized from the reaction of epichlorohydrin with morpholine, followed by a reaction with hydrazine hydrate and subsequent cyclization.[\[26\]](#)

[\[27\]](#)


Step 3: Formation of **Furaltadone** Base

- Procedure: AMOZ is dissolved in a suitable solvent like ethanol. An alcoholic solution of 5-nitro-2-furaldehyde is added to the AMOZ solution. The condensation reaction proceeds upon standing, and the **furaltadone** product may precipitate and can be collected by filtration.[\[26\]](#)

Step 4: Formation of **Furaltadone** Hydrochloride

- Procedure: The **furaltadone** base is treated with hydrochloric acid to yield the final hydrochloride salt.[\[26\]](#)

Workflow for Synthesis of Furaltadone Hydrochloride

[Click to download full resolution via product page](#)

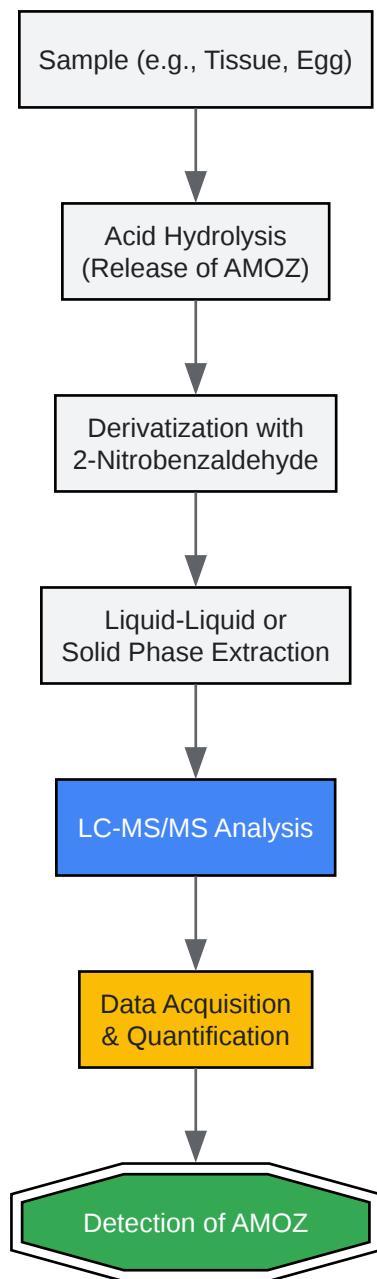
Caption: Key stages in the synthesis of **furaltadone** hydrochloride.

Detection of Furaltadone Metabolite (AMOZ) by LC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the confirmatory analysis of **furaltadone** residues.[16][28]

1. Sample Preparation:

- Hydrolysis and Derivatization: A sample (e.g., tissue, egg) is weighed. Hydrochloric acid is added to release the tissue-bound AMOZ. This is followed by the addition of 2-nitrobenzaldehyde (NBA) to derivatize AMOZ into NPAOMZ, a more stable form for analysis. The sample is then incubated.[13][16]
- Extraction: The pH is adjusted, and a liquid-liquid extraction is performed using a solvent like ethyl acetate.[16]
- Clean-up: The organic layer is evaporated, and the residue is reconstituted in a suitable solvent. Further purification may be done using Solid Phase Extraction (SPE).[16]


2. Chromatographic and Mass Spectrometry Analysis:

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 100mm x 2.1mm, 1.7 μ m).[13][16]
 - Mobile Phase: A gradient elution with methanol and ammonium formate is commonly used.[13][16]
 - Flow Rate: Approximately 0.30 mL/min.[16]
- Mass Spectrometry Conditions:
 - Ionization: Positive Electrospray Ionization (ESI+).[16]
 - Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[16]

Analytical Method	Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)
LC-MS/MS	AMOZ in dried meat powder	Not specified	0.13 µg/kg[13]
Electrochemical Sensor	Furaltadone	97 µM[29]	Not specified

Workflow for AMOZ Detection

Generalized Workflow for AMOZ Detection

[Click to download full resolution via product page](#)

Caption: Standard procedure for analyzing **furaltadone** metabolite AMOZ.

Conclusion

Furaltadone is a potent synthetic antibiotic with a broad spectrum of activity. Its multi-targeted mechanism of action, involving the generation of reactive intermediates that damage bacterial DNA, RNA, and proteins, makes it an effective chemotherapeutic agent. However, due to significant health concerns related to its potential carcinogenicity and the persistence of its metabolite, AMOZ, in tissues, its use in food-producing animals has been widely banned. Robust analytical methods, particularly LC-MS/MS, are crucial for monitoring and enforcing this ban to ensure food safety. Continued research into the toxicological profile and environmental fate of **furaltadone** and its metabolites remains important for public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furaltadone - Wikipedia [en.wikipedia.org]
- 2. sico.be [sico.be]
- 3. nbino.com [nbino.com]
- 4. shankariasparliament.com [shankariasparliament.com]
- 5. Prohibited veterinary medicines | NZ Government [mpi.govt.nz]
- 6. thepoultrysite.com [thepoultrysite.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbino.com [nbino.com]
- 10. nbino.com [nbino.com]
- 11. Furaltadone Hydrochloride [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.most.gov.bd [cdn.most.gov.bd]
- 18. Detection, accumulation, distribution, and depletion of furaltadone and nifursol residues in poultry muscle, liver, and gizzard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. kashmirreader.com [kashmirreader.com]
- 21. Toxicological evaluation of nitrofurazone and furaltadone on *Selenastrum capricornutum*, *Daphnia magna*, and *Musca domestica* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Furaltadone cytotoxicity on three cell lines in the presence or absence of DMSO: comparison with furazolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of furazolidone and furaltadone on drug metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. squ.elsevierpure.com [squ.elsevierpure.com]
- 26. benchchem.com [benchchem.com]
- 27. Furaltadone | 139-91-3 [chemicalbook.com]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Furaltadone as a Synthetic Chemotherapeutic Agent: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232739#furaltadone-as-a-synthetic-chemotherapeutic-agent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com